Propane, 2-(methylseleno)-
Description
Propane, 2-(methylseleno)- is an organoselenium compound with the molecular formula C₄H₈Se. It consists of a propane backbone substituted with a methylseleno (-SeCH₃) group at the second carbon. This compound is structurally analogous to propane derivatives where hydrogen atoms are replaced by selenium-containing groups. Organoselenium compounds are notable for their redox-active properties, as selenium can undergo reversible oxidation and reduction (e.g., between selenide (-Se⁻) and selenoxide (-SeO⁻) states) . The methylseleno group in this compound contributes to unique reactivity, such as participation in nucleophilic substitution or oxidation-reduction reactions, which are critical in synthetic chemistry and biochemical pathways .
Properties
CAS No. |
62037-00-7 |
|---|---|
Molecular Formula |
C4H10Se |
Molecular Weight |
137.09 g/mol |
IUPAC Name |
2-methylselanylpropane |
InChI |
InChI=1S/C4H10Se/c1-4(2)5-3/h4H,1-3H3 |
InChI Key |
BHNKORGNAFJGSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Se]C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propane, 2-(methylseleno)- typically involves the reaction of a suitable propane derivative with a selenium-containing reagent. One common method is the nucleophilic substitution reaction, where a halogenated propane compound reacts with a methylselenol reagent under basic conditions. The reaction can be represented as follows:
R-CH2-CH(Br)-CH3+CH3SeH→R-CH2-CH(SeCH3)-CH3+HBr
Industrial Production Methods: Industrial production of Propane, 2-(methylseleno)- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process typically requires careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Propane, 2-(methylseleno)- undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The methylseleno group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted propane derivatives depending on the reagents used.
Scientific Research Applications
Propane, 2-(methylseleno)- has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of selenium-based drugs.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials with unique properties.
Mechanism of Action
The mechanism of action of Propane, 2-(methylseleno)- involves the interaction of the selenium atom with various molecular targets. Selenium is known to participate in redox reactions, and its incorporation into organic molecules can enhance their reactivity and stability. The compound may exert its effects through the formation of reactive intermediates, such as selenoxides, which can interact with biological molecules and modulate their functions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Propane, 2-(methylseleno)-
- Molecular Formula : C₄H₈Se
- Functional Group: Methylseleno (-SeCH₃) at C2.
- Properties: Non-polar due to the hydrocarbon backbone, but the polarizable selenium atom introduces moderate polarity. Likely low water solubility, similar to other alkylselenides .
Propanoic Acid, 2-(phenylseleno)- (CAS: 34598-65-7)
- Molecular Formula : C₉H₁₀O₂Se
- Functional Group: Phenylseleno (-SeC₆H₅) at C2; carboxylic acid (-COOH) at C1.
- Properties: Increased molecular weight (229.13 g/mol) and polarity compared to propane derivatives. The phenyl group enhances stability but reduces solubility in non-polar solvents. The carboxylic acid group enables hydrogen bonding and higher boiling points .
Butanoic Acid, 2-amino-4-(methylseleno)- (CAS: 3211-76-5)
- Molecular Formula: C₅H₁₁NO₂Se
- Functional Group: Methylseleno (-SeCH₃) at C4; amino (-NH₂) at C2.
- Properties: Molecular weight 196.11 g/mol. The amino group increases water solubility and participation in zwitterionic interactions. The methylseleno group may act as a redox-active site in biochemical systems .
1,1'-Selenobis[3-(methylseleno)propane] (CAS: Not specified)
- Molecular Formula : C₈H₁₆Se₄
- Functional Group: Two methylseleno groups on adjacent propane chains linked by a selenium atom.
- Likely low volatility due to high molecular weight .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Boiling/Melting Points* | Solubility |
|---|---|---|---|---|
| Propane, 2-(methylseleno)- | ~137.10 | -SeCH₃ | Not reported | Low in water |
| Propanoic Acid, 2-(phenylseleno)- | 229.13 | -SeC₆H₅, -COOH | Not reported | Moderate in polar solvents |
| Butanoic Acid, 2-amino-4-(methylseleno)- | 196.11 | -SeCH₃, -NH₂ | Not reported | High in water |
| 1,1'-Selenobis[3-(methylseleno)propane] | ~375.94 | -SeCH₃, -Se-Se- | Not reported | Low in water |
*Boiling/melting point data for selenium-containing propane derivatives are scarce in the provided evidence. General trends suggest higher molecular weight correlates with elevated boiling points .
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